Deacetylsclerotiorin, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
deacetylsclerotiorin is a new chloroazaphilones produced by the fungus Bartalinia robillardoides strain LF550.
Scientific Research Applications
Role in Cell-Cycle Progression and Differentiation
Research indicates that lysine deacetylases, which are inhibited by compounds like deacetylsclerotiorin, play a significant role in cell-cycle progression and differentiation. This is particularly relevant in cancer research, where inhibiting these enzymes can lead to cellular growth arrest and apoptosis (Schölz et al., 2015).
Impact on Inflammation and Immunity
Histone deacetylases, targeted by deacetylsclerotiorin, are crucial in regulating inflammation and immune responses. These enzymes remove acetyl groups from lysine residues of proteins, influencing cellular processes and immune pathways, which can be therapeutic in inflammatory diseases but may exacerbate conditions like atherosclerosis (Shakespear et al., 2011).
Therapeutic Potential in Heart Diseases
Deacetylsclerotiorin's inhibition of histone deacetylases has shown promise in preclinical models of heart failure. The modulation of protein acetylation by these inhibitors indicates potential therapeutic applications in treating heart diseases (McKinsey, 2012).
Role in Gene Expression and Cancer Therapy
Histone deacetylases are involved in the regulation of eukaryotic gene expression and chromatin conformation. Inhibitors like deacetylsclerotiorin can impact gene expression and are being explored for their anti-tumor effects in various cancers (Cress & Seto, 2000).
Epigenetic Regulation and Anticancer Activities
Deacetylsclerotiorin, by inhibiting histone deacetylases, plays a significant role in epigenetic regulation. This is particularly important in cancer research, as it can reverse aberrant epigenetic changes associated with cancer, offering a novel strategy for anticancer therapy (Bolden et al., 2006).
Mitochondrial Metabolism and Longevity
Inhibition of deacetylases like SIRT3, which could be achieved by compounds similar to deacetylsclerotiorin, has been found important for mitochondrial metabolism. This regulation plays a role in cell survival and longevity, with implications in various diseases (Cimen et al., 2010).
Therapeutic Applications in Central Nervous System Disorders
Histone deacetylase inhibitors, including deacetylsclerotiorin, have potential therapeutic applications in treating various brain disorders. They can restore transcriptional balance, modulate cytoskeletal function, and enhance protein degradation pathways, beneficial in diseases like Huntington's and multiple sclerosis (Kazantsev & Thompson, 2008).
Properties
CAS No. |
61248-35-9 |
---|---|
Molecular Formula |
C19H21ClO4 |
Molecular Weight |
348.82 |
IUPAC Name |
(7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione |
InChI |
InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
InChI Key |
SBUBEONHXLXYBK-ZFMXKZNFSA-N |
SMILES |
O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/[C@@H](C)CC)OC=C2C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.